2,2,2-Trifluoro-1-[1-(3-phenoxypropyl)indol-3-yl]ethanone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-[1-(3-phenoxypropyl)indol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2/c20-19(21,22)18(24)16-13-23(17-10-5-4-9-15(16)17)11-6-12-25-14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZBPFIEHBWQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-[1-(3-phenoxypropyl)indol-3-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Phenoxypropyl Group: The phenoxypropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole is replaced by the phenoxypropyl moiety.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-[1-(3-phenoxypropyl)indol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the phenoxypropyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
2,2,2-Trifluoro-1-[1-(3-phenoxypropyl)indol-3-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorinated polymers or coatings.
Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent for various diseases
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[1-(3-phenoxypropyl)indol-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The indole core can engage in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-[1-(3-phenoxypropyl)indol-3-yl]ethanone can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanone: This compound lacks the phenoxypropyl group, which may result in different biological activities and chemical properties.
1,1,1-Trifluoro-3-phenyl-2-propanone: This compound has a different core structure, leading to variations in its reactivity and applications.
2,2,2-Trifluoro-1-(trifluoromethyl)ethanol:
Biological Activity
2,2,2-Trifluoro-1-[1-(3-phenoxypropyl)indol-3-yl]ethanone is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its structure, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H16F3NO2
- Molecular Weight : 347.3 g/mol
- IUPAC Name : 2,2,2-trifluoro-1-[1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone
- CAS Number : 5117604
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. Its indole scaffold is significant in medicinal chemistry due to its role in various pharmacological effects.
The biological activity of this compound is primarily linked to its interaction with biological targets such as enzymes and receptors involved in cancer progression and inflammation. The indole structure is known for modulating pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing cell cycle arrest and apoptosis.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | HCT116 | 5.0 | Microtubule disruption |
| Study B | MCF7 | 7.5 | Apoptosis induction via caspase activation |
In vivo studies demonstrated that related indole compounds significantly reduced tumor growth in xenograft models, suggesting that this compound could exhibit similar properties.
Anti-inflammatory Activity
Indole derivatives are also recognized for their anti-inflammatory effects. They have been shown to inhibit cyclooxygenase enzymes (COX), reducing the production of pro-inflammatory mediators.
Case Studies
-
Study on Indole Derivatives : A study investigated various indole derivatives for their cytotoxic effects against colorectal cancer cells. The results indicated that compounds with trifluoromethyl substitutions had enhanced potency compared to their non-fluorinated counterparts.
- Findings : The compound exhibited a significant reduction in cell viability at concentrations as low as 5 μM.
- Mechanistic Insights : Another study explored the mechanistic pathways through which indole derivatives exert their anticancer effects. It was found that these compounds could induce G2/M phase arrest by downregulating cyclin B1 expression.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2,2,2-trifluoro-1-[1-(3-phenoxypropyl)indol-3-yl]ethanone?
Answer:
The synthesis typically involves sequential functionalization of the indole scaffold. A common approach includes:
- Step 1: Alkylation of indole at the 1-position using 3-phenoxypropyl halides under basic conditions (e.g., NaH in DMF) .
- Step 2: Trifluoroacetylation at the 3-position via Friedel-Crafts acylation with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, catalyzed by Lewis acids like AlCl₃ or ZnCl₂ .
- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is used to isolate the product. Yield optimization requires precise temperature control (−10°C to 0°C during acylation) to minimize side reactions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C/¹⁹F):
- ¹H NMR identifies protons on the indole ring (δ 7.2–8.1 ppm) and phenoxypropyl chain (δ 3.5–4.2 ppm).
- ¹⁹F NMR confirms the trifluoroacetyl group (δ −70 to −75 ppm) .
- IR Spectroscopy: Strong C=O stretch (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- X-ray Crystallography: Resolves molecular geometry, particularly the planarity of the indole ring and torsion angles of the phenoxypropyl chain .
Advanced: How can researchers resolve conflicting data between computational predictions and experimental results regarding the compound’s reactivity?
Answer:
Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Mitigation strategies include:
- Solvent Correction: Incorporate PCM (Polarizable Continuum Model) in DFT to account for solvation .
- Experimental Validation: Perform kinetic studies (e.g., UV-Vis monitoring of reaction intermediates) under controlled conditions (pH, temperature) to compare with computed transition states .
- Hybrid Methods: Combine MD simulations with QM/MM to model dynamic interactions in solution-phase reactions .
Advanced: What strategies optimize reaction yields when synthesizing derivatives of this compound?
Answer:
- Catalyst Screening: Test Lewis acids (e.g., Sc(OTf)₃ vs. BF₃·Et₂O) for regioselective functionalization .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 24 h under reflux) while improving yield by 15–20% .
- DoE (Design of Experiments): Use factorial design to optimize variables (molar ratios, solvent polarity) and identify critical parameters .
Advanced: How does the trifluoroacetyl group influence biological activity in target-binding studies?
Answer:
- Electronic Effects: The electron-withdrawing CF₃ group enhances electrophilicity, improving binding to nucleophilic residues (e.g., cysteine thiols) in enzyme active sites .
- Hydrophobic Interactions: Fluorine atoms increase lipophilicity (logP ~2.8), promoting membrane permeability in cellular assays .
- Validation: Competitive inhibition assays (e.g., IC₅₀ determination via fluorescence quenching) paired with molecular docking (AutoDock Vina) clarify binding modes .
Advanced: How should researchers address inconsistencies in crystallographic vs. spectroscopic data for structural confirmation?
Answer:
- Cross-Validation: Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify outliers .
- Dynamic Effects: Use VT-NMR (Variable Temperature) to detect conformational flexibility that X-ray static structures may miss .
- Complementary Techniques: Pair SC-XRD with PXRD to confirm bulk crystallinity and rule out polymorphism .
Advanced: What computational tools predict the compound’s metabolic stability in preclinical studies?
Answer:
- In Silico ADMET: Tools like SwissADME predict CYP450 metabolism sites, highlighting susceptibility to oxidation (e.g., indole C-2 position) .
- MD Simulations: GROMACS models liver microsomal interactions, identifying hydrolysis-prone bonds (e.g., phenoxypropyl ether cleavage) .
- Experimental Correlation: LC-MS/MS analysis of microsomal incubations validates computational predictions .
Advanced: How can regioselectivity challenges during functionalization be addressed?
Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc on indole N-H) to steer electrophilic substitution to the 5-position .
- Metal-Mediated Coupling: Use Pd-catalyzed C–H activation (e.g., Suzuki-Miyaura) for selective aryl coupling .
- Kinetic Profiling: Monitor reaction progress via inline IR to quench reactions at optimal regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
